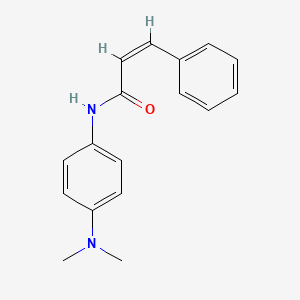![molecular formula C13H16IN B2367649 4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline CAS No. 2287271-18-3](/img/structure/B2367649.png)
4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[1.1.1]pentanes (BCPs) are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and other BCPs . They are often used in medicinal chemistry due to their bioisosteric properties .
Synthesis Analysis
The synthesis of BCPs often involves the photochemical addition of propellane to diacetyl, which allows the construction of the BCP core . This reaction can be performed on a large scale, producing multigram quantities of BCPs . The resulting products can be further transformed into a range of useful small ring building blocks .
Molecular Structure Analysis
BCPs are structurally unique compounds that exhibit diverse chemistry . They are highly strained, allowing them to participate in a range of strain-releasing reactions . The preference of halogen bonding in BCPs strictly depends upon the electronic nature and angle between bridgehead substituents .
Chemical Reactions Analysis
BCPs can participate in a range of chemical reactions due to their high strain. For example, 1,3-disubstituted BCPs are attractive precursors to other BCPs via a formal carbene insertion into the C1–C3 bond .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3-iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16IN/c1-15(2)11-5-3-10(4-6-11)12-7-13(14,8-12)9-12/h3-6H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBCWHWHJFSBBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C23CC(C2)(C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

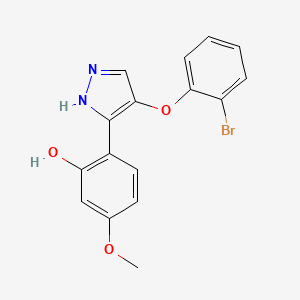
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide](/img/structure/B2367567.png)

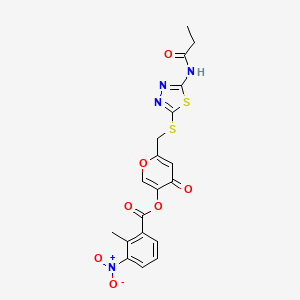
piperidino]ethoxy}phenyl)methanone](/img/structure/B2367576.png)
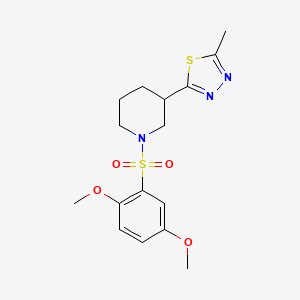
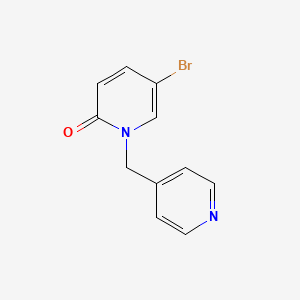
![2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2367582.png)
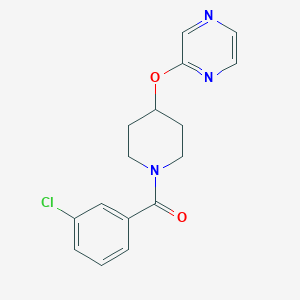

![2-[(3-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2367585.png)
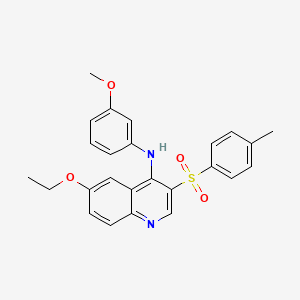
![2-[1-(3,6-dichloropyridin-2-yl)-N-(2-methylpropyl)formamido]acetamide](/img/structure/B2367587.png)
